molecular formula C13H12O6S B1439195 5-(4-Methanesulfonylphenoxymethyl)furan-2-carboxylic acid CAS No. 1157777-00-8

5-(4-Methanesulfonylphenoxymethyl)furan-2-carboxylic acid

Cat. No. B1439195
M. Wt: 296.3 g/mol
InChI Key: AMEANWHIWRRKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The IUPAC name of this compound is 5-{[4-(methylsulfonyl)phenoxy]methyl}-2-furoic acid . The InChI code is 1S/C13H12O6S/c1-20(16,17)11-5-2-9(3-6-11)18-8-10-4-7-12(19-10)13(14)15/h2-7H,8H2,1H3,(H,14,15) .

Scientific Research Applications

Production of Acid Chloride Derivatives from Biomass-derived Aldehydes The acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid and furan-2,5-dicarboxylic acid (FDCA) can be produced from the precursor aldehydes 5-(chloromethyl) furfural (CMF) and 2,5-diformylfuran (DFF) using tert-butyl hypochlorite. These derivatives, including 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC), serve as useful intermediates for producing furoate ester biofuels and FDCA polymers (Dutta, Wu, & Mascal, 2015).

Biocatalytic Production of Furan Carboxylic Acids Biocatalytic production of furan carboxylic acids, significant in the pharmaceutical and polymer industries, has been reported. Engineered Escherichia coli cells with introduced cofactors like NADH oxidase significantly enhanced the aerobic oxidation of aromatic aldehydes and toxic furans, leading to high productivities of various furan carboxylic acids. These processes are notable for their high substrate tolerance and efficient oxidation, providing a productive and eco-friendly route to these valuable chemicals (Zhang et al., 2020).

Applications in Polymer and Fine Chemical Industries Furan carboxylic acids are crucial building blocks in polymer and fine chemical industries. Advanced biocatalytic systems, such as substrate-adapted whole cells, have significantly improved the synthesis of various furan carboxylic acids, demonstrating high yields and tolerance to high substrate concentrations. These advancements highlight the potential of biobased production methods in generating key industrial components efficiently and sustainably (Wen et al., 2020).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-[(4-methylsulfonylphenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6S/c1-20(16,17)11-5-2-9(3-6-11)18-8-10-4-7-12(19-10)13(14)15/h2-7H,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEANWHIWRRKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methanesulfonylphenoxymethyl)furan-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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